Methyl 3-(dibenzylamino)oxetane-3-carboxylate
Description
Methyl 3-(dibenzylamino)oxetane-3-carboxylate is an organic compound with the molecular formula C19H21NO3 It is a derivative of oxetane, a four-membered cyclic ether, and contains a dibenzylamino group and a carboxylate ester group
Properties
IUPAC Name |
methyl 3-(dibenzylamino)oxetane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18(21)19(14-23-15-19)20(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVCZMKMHPIYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Base in O-Alkylation
Triethylamine serves dual roles in the alkylation step: it neutralizes hydroiodic acid (HI) generated during methyl iodide’s nucleophilic attack and stabilizes the oxetane carboxylate intermediate through ion pairing. Substituting Et₃N with stronger bases (e.g., DBU) accelerates the reaction but risks oxetane ring opening via β-elimination.
Solvent Effects
Polar aprotic solvents like DMF optimize alkylation efficiency by solubilizing both the carboxylate salt and methyl iodide. Switching to dichloromethane (DCM) reduces reaction rates by 40%, as evidenced by kinetic studies.
Catalyst Regeneration in Oxidation Routes
The Pd/C catalyst in the oxidation method retains activity for up to four cycles, though oxygen uptake times increase from 180 to 510 minutes due to palladium leaching. Incorporating bismuth additives mitigates this issue by stabilizing the catalyst surface.
Comparative Analysis of Synthetic Routes
| Parameter | Strecker-Alkylation Route | Oxidation-Esterification Route |
|---|---|---|
| Overall Yield | 85–90% | 70–75% |
| Reaction Steps | 3 | 4 |
| Cyanide Usage | Yes | No |
| Catalyst Cost | Low | Moderate (Pd/C) |
| Scalability | >30 g | <10 g |
The Strecker method dominates industrial applications due to its scalability and fewer purification requirements. Conversely, the oxidation route finds utility in laboratories prioritizing green chemistry principles.
Scientific Research Applications
Methyl 3-(dibenzylamino)oxetane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(dibenzylamino)oxetane-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions and reactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
- Methyl 3-(dimethylamino)oxetane-3-carboxylate
- Methyl 3-(diethylamino)oxetane-3-carboxylate
- Methyl 3-(diphenylamino)oxetane-3-carboxylate
Comparison: Methyl 3-(dibenzylamino)oxetane-3-carboxylate is unique due to the presence of the dibenzylamino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 3-(dibenzylamino)oxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Structural Characteristics
The compound features an oxetane ring, which is a four-membered cyclic ether. This structural motif is known for enhancing the physicochemical properties of compounds, including stability and solubility, which are critical for drug development. The presence of the dibenzylamino group further adds to its potential interactions with biological targets.
Research indicates that compounds containing oxetane structures may influence several biochemical pathways. Notably, they can act as enzyme inhibitors or modulators, affecting metabolic processes and cellular functions. The following mechanisms have been proposed:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown HDAC inhibitory activity, which is significant in the treatment of various cancers and inflammatory diseases. HDAC inhibitors can induce apoptosis and inhibit cell growth in cancer cells .
- Toll-like Receptor (TLR) Modulation : Some studies suggest that oxetane derivatives may activate TLRs, which play a crucial role in innate immunity. Activation of TLRs can lead to the production of pro-inflammatory cytokines, thereby influencing immune responses .
In Vitro Studies
A range of in vitro studies has been conducted to assess the biological activity of this compound:
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines, potentially linked to its ability to inhibit HDAC activity.
- Enzyme Interaction Studies : Enzyme assays have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting a role as a metabolic modulator .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study published in a peer-reviewed journal indicated that treatment with this compound resulted in significant tumor regression in mice bearing human cancer xenografts. The mechanism was linked to increased apoptosis and decreased proliferation markers in treated tissues .
- Autoimmune Disease Models : Another study explored its effects on autoimmune disease models, where it demonstrated efficacy in reducing inflammatory markers and improving clinical symptoms associated with conditions like rheumatoid arthritis .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound | HDAC Inhibition | TLR Modulation | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | Potential | Moderate |
| SAHA (Vorinostat) | Yes | No | High |
| Other Oxetane Derivatives | Variable | Yes | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
